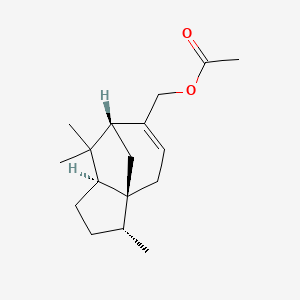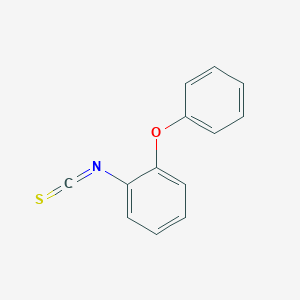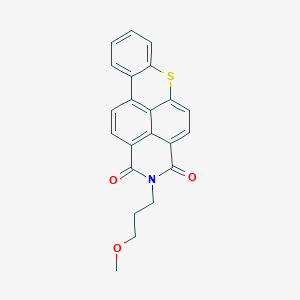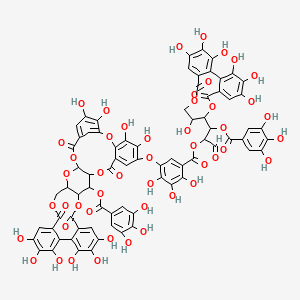
Tamarixinin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tamarixinin A is a natural tannin isolated from the plant Myricaria bracteata. It has been confirmed to possess moderate anti-inflammatory effects both in vitro and in vivo. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of rheumatoid arthritis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tamarixinin A involves the extraction from Myricaria bracteata. The detailed synthetic routes and reaction conditions are not extensively documented in the literature. it is known that the compound can be isolated through standard extraction and purification techniques used for tannins .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. Given its natural origin, large-scale extraction from Myricaria bracteata would likely be the primary method of production. This would involve cultivating the plant, followed by extraction and purification processes to isolate the compound.
化学反应分析
Types of Reactions: Tamarixinin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typical for tannins and involve common reagents and conditions used in organic chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced forms of the tannin.
科学研究应用
Tamarixinin A has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Chemistry: this compound is used as a model compound to study the chemical properties and reactions of tannins.
Biology: The compound has been shown to have moderate anti-inflammatory effects, making it a candidate for further biological studies.
作用机制
The mechanism of action of Tamarixinin A involves the inhibition of pro-inflammatory mediators and the phosphorylation of key signaling molecules. Specifically, this compound blocks the activation of p38, ERK, JNK, and p65, as well as the nuclear translocation of p38 in LPS-induced macrophages. This results in the suppression of inflammatory responses, making it a potential therapeutic agent for conditions like rheumatoid arthritis .
相似化合物的比较
Tamarixinin A is unique among tannins due to its specific anti-inflammatory properties and its ability to inhibit key signaling pathways involved in inflammation. Similar compounds include other tannins isolated from the genus Tamarix, such as:
Tamarixetin: Another tannin with anti-inflammatory properties.
Tamarixinin B: A related compound with similar chemical structure and biological activity.
Tamarixinin C: Known for its antioxidant properties.
These compounds share some chemical and biological properties with this compound but differ in their specific mechanisms of action and therapeutic potential.
属性
IUPAC Name |
[1-(3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 5-[[4,5,18,19,20,23,24,25,38,39-decahydroxy-9,15,28,35-tetraoxo-12-(3,4,5-trihydroxybenzoyl)oxy-2,10,14,29,32,34-hexaoxaheptacyclo[34.3.1.03,8.011,33.013,31.016,21.022,27]tetraconta-1(40),3,5,7,16,18,20,22,24,26,36,38-dodecaen-6-yl]oxy]-2,3,4-trihydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H52O48/c76-13-38(62(119-66(103)16-1-25(77)45(88)26(78)2-16)61-34(86)14-112-69(106)19-7-30(82)48(91)54(97)40(19)42-21(71(108)118-61)9-32(84)50(93)56(42)99)116-73(110)23-11-36(52(95)58(101)44(23)87)114-37-12-24-60(59(102)53(37)96)115-35-6-18(5-29(81)47(35)90)68(105)123-75-65(122-74(24)111)64(121-67(104)17-3-27(79)46(89)28(80)4-17)63-39(117-75)15-113-70(107)20-8-31(83)49(92)55(98)41(20)43-22(72(109)120-63)10-33(85)51(94)57(43)100/h1-13,34,38-39,61-65,75,77-102H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMATFFLTOSYRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C=O)OC(=O)C4=CC(=C(C(=C4O)O)O)OC5=C(C(=C6C(=C5)C(=O)OC7C(C8C(COC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)OC7OC(=O)C1=CC(=C(C(=C1)O6)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H52O48 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1721.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140187-46-8 |
Source


|
| Record name | Tamarixinin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140187468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
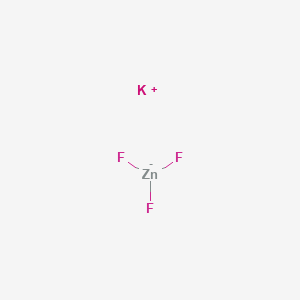
![tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate](/img/structure/B3366551.png)
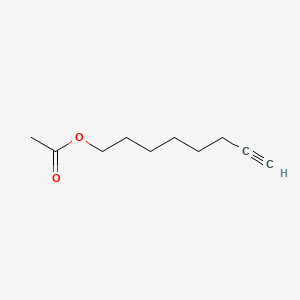
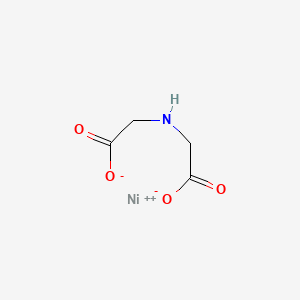
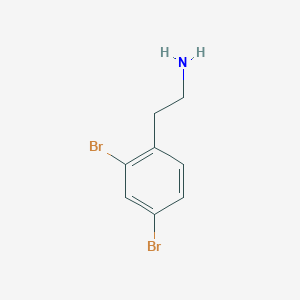
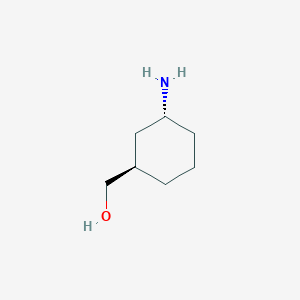
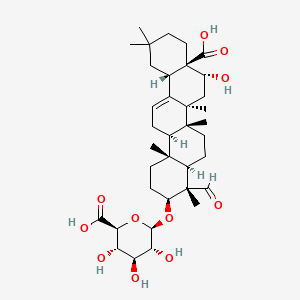
![3-[4-(Dimethylamino)phenyl]propanenitrile](/img/structure/B3366610.png)
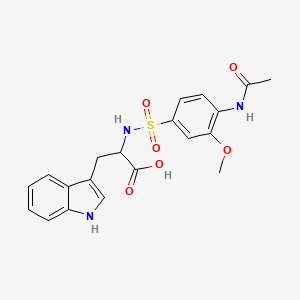
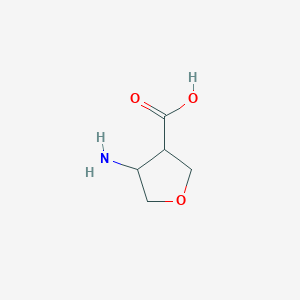
![ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B3366616.png)
